(R)-1-(3-Fluoropropyl)pyrrolidin-3-ol
Overview
Description
®-1-(3-Fluoropropyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a fluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoropropyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-fluoropropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine, making it nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrolidine reacts with 3-fluoropropyl bromide via nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluoropropyl)pyrrolidin-3-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluoropropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
®-1-(3-Fluoropropyl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluoropropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring structure allows for versatile interactions with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Fluoropropyl)pyrrolidin-2-ol: A structural isomer with a different substitution pattern on the pyrrolidine ring.
1-(3-Fluoropropyl)piperidin-3-ol: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-1-(3-Fluoropropyl)pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or structural isomers. The presence of the fluoropropyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
(3R)-1-(3-fluoropropyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSJNYSAZLPSBQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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